BenchChemオンラインストアへようこそ!

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

CNS drug design Physicochemical profiling Permeability

2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1708401-36-8) is a bicyclic heterocycle featuring a reduced pyridine ring fused to a pyrazolone core, with a tailored isobutyl substituent at the N2 position. This substitution pattern distinguishes it from the broader class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which are widely exploited as ATP-competitive kinase inhibitors due to their ability to mimic the purine ring of ATP.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B11903288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C2=C(N1)CCNC2
InChIInChI=1S/C10H17N3O/c1-7(2)6-13-10(14)8-5-11-4-3-9(8)12-13/h7,11-12H,3-6H2,1-2H3
InChIKeyJLQKTYXDBJOJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol Is a Privileged Scaffold for Kinase-Focused Procurement


2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS 1708401-36-8) is a bicyclic heterocycle featuring a reduced pyridine ring fused to a pyrazolone core, with a tailored isobutyl substituent at the N2 position [1]. This substitution pattern distinguishes it from the broader class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, which are widely exploited as ATP-competitive kinase inhibitors due to their ability to mimic the purine ring of ATP [2]. The compound is procured primarily as a high-purity research intermediate for central nervous system and oncology drug discovery programs, where its rigid yet flexible bicyclic system may contribute to selective receptor binding [3].

Why Generic Substitution Fails for 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol in Drug Discovery Programs


The tetrahydro-pyrazolo[4,3-c]pyridine core is exquisitely sensitive to N-alkylation; even minor changes to the substituent profoundly alter lipophilicity, kinase selectivity profiles, and metabolic stability [1]. Generic substitution with unsubstituted 1H-pyrazolo[4,3-c]pyridin-3-ol (cLogP ≈ -0.3) or regioisomeric pyrazolo[3,4-b]pyridine variants introduces significant deviations in topological polar surface area (TPSA) and hydrogen-bond donor/acceptor geometry, which directly impact blood-brain barrier penetration and off-target binding [2]. The isobutyl group on our target compound specifically optimizes the balance between aqueous solubility and passive membrane permeability, making it a non-fungible intermediate for structure-activity relationship (SAR) campaigns targeting CNS-penetrant kinase inhibitors.

Quantitative Differentiation Guide: 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol vs. Closest Analogs


Lipophilicity Tailoring: Superior CNS Drug-Likeness vs. Unsubstituted Core

The isobutyl substitution significantly elevates the compound's lipophilicity, achieving a calculated XLogP3-AA of 0.7, compared to the unsubstituted 1H-pyrazolo[4,3-c]pyridin-3-ol core, which has a predicted cLogP of approximately -0.3 [1]. This places the target compound within the optimal lipophilicity range (cLogP 1–3) for CNS drug candidates, balancing solubility and passive blood-brain barrier penetration—a critical deficiency of the polar, unsubstituted scaffold.

CNS drug design Physicochemical profiling Permeability

Topological Polar Surface Area (TPSA): Optimized for CNS Exposure vs. 1H-Pyrazolo Isomers

The target compound exhibits a Topological Polar Surface Area (TPSA) of 44.4 Ų [1]. This is significantly lower than typical 1H-pyrazolo[4,3-c]pyridine derivatives (TPSA > 60 Ų when bearing additional polar substituents) and falls below the conventional threshold of 60-70 Ų required for adequate CNS penetration. This positions the compound as a privileged intermediate for designing brain-penetrant kinase inhibitors.

Blood-brain barrier penetration Medicinal chemistry Drug-likeness

Hydrogen-Bond Donor/Acceptor Profile: Reduced Off-Target Promiscuity Risk vs. N-H Bearing Analogs

With exactly 2 hydrogen-bond donors and 3 hydrogen-bond acceptors [1], the target compound avoids excessive H-bonding capacity that can lead to promiscuous binding. In contrast, the regioisomeric 2-isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 1707581-35-8) presents a different H-bond donor/acceptor geometry due to altered ring fusion, which can redirect kinase selectivity profiles—as demonstrated by the >50-fold selectivity shifts observed in analogous 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-based c-Met inhibitors [2].

Selectivity Kinase profiling Off-target binding

Molecular Weight Optimization: Leaner Scaffold for Lead Optimization vs. Heavier Analogues

With a molecular weight of 195.26 g/mol [1], this compound adheres to fragment-like chemical space (MW < 250 Da), offering superior ligand efficiency metrics compared to elaborated pyrazolo[4,3-c]pyridine derivatives bearing aryl or heteroaryl substituents, which routinely exceed 350-450 Da. This makes it an ideal starting point for fragment-based drug discovery (FBDD) or for late-stage functionalization campaigns where every atom counts toward pharmacokinetic optimization.

Fragment-based drug design Lead-likeness Molecular weight

High-Impact Procurement Scenarios for 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol


CNS-Penetrant Kinase Inhibitor Lead Generation (e.g., c-Met, RET)

Programs pursuing brain-penetrant kinase inhibitors should prioritize this compound as a core scaffold. Its TPSA of 44.4 Ų and cLogP of 0.7 place it within the preferred range for crossing the blood-brain barrier, a feature that polar, unsubstituted or heavily decorated analogs cannot replicate [1]. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has demonstrated >50-fold kinase selectivity in c-Met inhibitor programs, providing a validated starting point [2].

Fragment-Based Drug Discovery (FBDD) for Oncology Targets

At 195.26 g/mol with a balanced HBD/HBA profile (2 donors, 3 acceptors), this compound is an ideal fragment hit for biophysical screening against oncology targets such as receptor tyrosine kinases. Its low molecular weight permits substantial elaboration while maintaining drug-like properties, unlike pre-functionalized analogs exceeding 300 Da [1].

Structure-Activity Relationship (SAR) Expansion Around the Isobutyl Substitution Vector

For medicinal chemistry teams exploring N2-alkyl SAR, this compound serves as the benchmark isobutyl analog. The isobutyl group provides a defined hydrophobicity increment (cLogP shift of approximately +1.0 vs. unsubstituted core) without introducing the metabolic liability of larger alkyl chains, offering a clean baseline for comparative ADME studies [1].

Selectivity Profiling Against Off-Target Kinases and CYP450 Enzymes

Given the scaffold's established role in selective kinase inhibition, this compound can be used as a reference standard in selectivity panels. Its defined H-bonding pattern minimizes promiscuous binding risk, making it a suitable control for assessing selectivity gains from subsequent substitution [1]. Related pyrazolo[4,3-c]pyridine inhibitors have shown clean CYP profiles, but experimental verification for this specific analog is required.

Quote Request

Request a Quote for 2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.